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molecular formula C9H8F3NO2 B8760081 2-Amino-1-(3-(trifluoromethoxy)phenyl)ethanone

2-Amino-1-(3-(trifluoromethoxy)phenyl)ethanone

Cat. No. B8760081
M. Wt: 219.16 g/mol
InChI Key: QCWUTMSBHFEFIS-UHFFFAOYSA-N
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Patent
US08093383B2

Procedure details

Add palladium on carbon (720 mg, 10% Pd/C, 50% water by weight) to a nitrogen purged solution of 2-azido-1-(3-(trifluoromethoxy)phenyl)ethanone (1.70 g, 6.93 mmol) in ethanol (15 mL). Purge the flask with hydrogen (balloon). Stir at room temperature overnight. Filter the mixture over Celite®, rinse the Celite® with ethanol (3×30 mL), and concentrate the filtrate in vacuo to provide crude 2-amino-1-(3-(trifluoromethoxy)phenyl)ethanone (1.56 g, 88%). 1H NMR (DMSO-d6) δ 8.56 (br s, 2H), 8.07 (m, 1H), 7.95 (s, 1H), 7.76 (m, 2H), 4.63 (s, 2H).
Name
2-azido-1-(3-(trifluoromethoxy)phenyl)ethanone
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
720 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][C:14]([F:17])([F:16])[F:15])[CH:8]=1)=[O:6])=[N+]=[N-]>[Pd].C(O)C>[NH2:1][CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][C:14]([F:15])([F:16])[F:17])[CH:8]=1)=[O:6]

Inputs

Step One
Name
2-azido-1-(3-(trifluoromethoxy)phenyl)ethanone
Quantity
1.7 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)C1=CC(=CC=C1)OC(F)(F)F
Name
Quantity
720 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge the flask with hydrogen (balloon)
FILTRATION
Type
FILTRATION
Details
Filter the mixture over Celite®
WASH
Type
WASH
Details
rinse the Celite® with ethanol (3×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the filtrate in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC(=O)C1=CC(=CC=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 102.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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